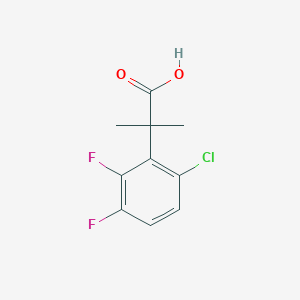
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a prop-2-yn-1-yl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene typically involves the reaction of naphthalene derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under mild heating conditions. The general reaction scheme is as follows:
Starting Material: 2-Hydroxy-1-naphthaldehyde
Reagents: Propargyl bromide, potassium carbonate
Solvent: Dimethylformamide (DMF)
Conditions: Mild heating, typically around 40°C
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the benzyloxy and methoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes .
科学的研究の応用
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the naphthalene ring.
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure but lacks the benzyloxy and methoxy groups.
Uniqueness
1-(Benzyloxy)-5-methoxy-2-(prop-2-yn-1-yl)naphthalene is unique due to the combination of its functional groups and the naphthalene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
5-methoxy-1-phenylmethoxy-2-prop-2-ynylnaphthalene |
InChI |
InChI=1S/C21H18O2/c1-3-8-17-13-14-18-19(11-7-12-20(18)22-2)21(17)23-15-16-9-5-4-6-10-16/h1,4-7,9-14H,8,15H2,2H3 |
InChIキー |
ZLYNFBKMVZHVMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=CC(=C2OCC3=CC=CC=C3)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
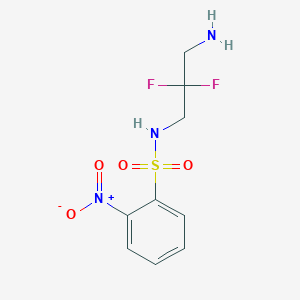
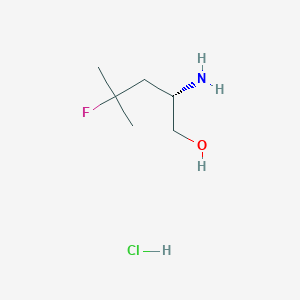

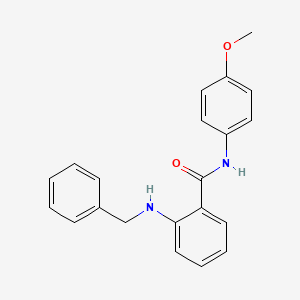
![6-Chloro-2-((1R)-1-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15243616.png)

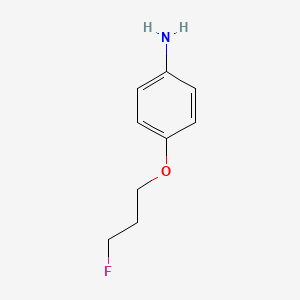
![2-([1,1'-Biphenyl]-4-yloxy)-5-nitrobenzaldehyde](/img/structure/B15243634.png)

![tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B15243647.png)

